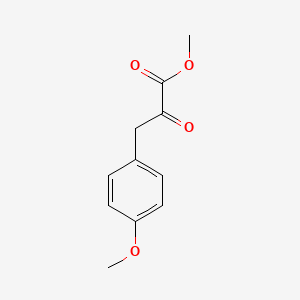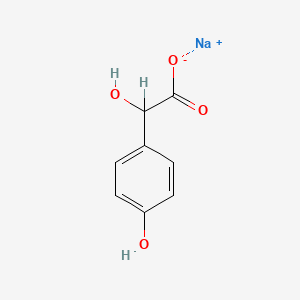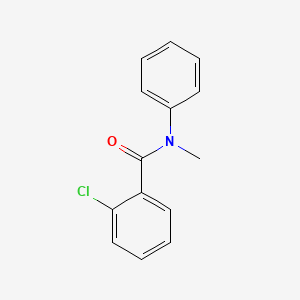
2-(Tert-butyl)-4-chloro-5-nitropyrimidine
概要
説明
2-(Tert-butyl)-4-chloro-5-nitropyrimidine: is a heterocyclic organic compound that features a pyrimidine ring substituted with a tert-butyl group at the 2-position, a chlorine atom at the 4-position, and a nitro group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butyl)-4-chloro-5-nitropyrimidine typically involves the nitration of 2-(Tert-butyl)-4-chloropyrimidine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chlorine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrimidine derivatives.
Reduction Reactions: The nitro group at the 5-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides like sodium borohydride.
Oxidation Reactions: The tert-butyl group can be oxidized under strong oxidative conditions, although this is less common due to the stability of the tert-butyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, although these reactions are less frequently applied to tert-butyl groups.
Major Products Formed:
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Reduction Products: 2-(Tert-butyl)-4-chloro-5-aminopyrimidine.
Oxidation Products: Oxidized derivatives of the tert-butyl group, although these are less common.
科学的研究の応用
Chemistry: 2-(Tert-butyl)-4-chloro-5-nitropyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for biological targets.
Medicine: The compound and its derivatives are explored for their potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the nitro group and the pyrimidine ring system is particularly relevant for designing molecules that can interact with nucleic acids or proteins.
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and advanced materials. Its chemical stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of 2-(Tert-butyl)-4-chloro-5-nitropyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The pyrimidine ring can mimic nucleic acid bases, allowing the compound to interfere with DNA or RNA synthesis.
類似化合物との比較
2-(Tert-butyl)-4-chloropyrimidine: Lacks the nitro group, making it less reactive in certain chemical transformations.
2-(Tert-butyl)-5-nitropyrimidine:
4-Chloro-5-nitropyrimidine: Lacks the tert-butyl group, which influences its chemical stability and solubility.
Uniqueness: 2-(Tert-butyl)-4-chloro-5-nitropyrimidine is unique due to the presence of all three substituents (tert-butyl, chlorine, and nitro groups) on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate for various synthetic and research applications.
特性
IUPAC Name |
2-tert-butyl-4-chloro-5-nitropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-8(2,3)7-10-4-5(12(13)14)6(9)11-7/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWLLLIIGUUHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=N1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801237991 | |
| Record name | 4-Chloro-2-(1,1-dimethylethyl)-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801237991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70227-50-8 | |
| Record name | 4-Chloro-2-(1,1-dimethylethyl)-5-nitropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70227-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(1,1-dimethylethyl)-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801237991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B3428841.png)







